molecular formula C19H13NO4S B2911072 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 2379972-91-3

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2911072
CAS No.: 2379972-91-3
M. Wt: 351.38
InChI Key: ULVRMYPCAFAWMV-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and chromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates. These intermediates are then coupled with a chromene derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can lead to the formation of furan-2-ylmethanol .

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, thiophene, and chromene moieties, which confer distinct chemical reactivity and biological activities. This structural uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c21-15-9-18(24-17-5-2-1-4-14(15)17)19(22)20-10-13-8-12(11-25-13)16-6-3-7-23-16/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVRMYPCAFAWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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